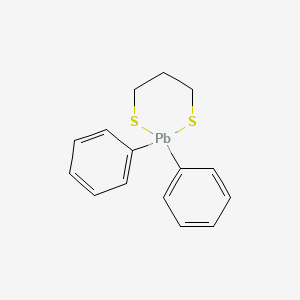
2,2-Diphenyl-1,3,2-dithiaplumbinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenyl-1,3,2-dithiaplumbinane is a chemical compound with the molecular formula C14H12PbS2. It is known for its unique structure, which includes lead (Pb) atoms bonded to sulfur (S) atoms, forming a dithiaplumbinane ring.
Preparation Methods
The synthesis of 2,2-Diphenyl-1,3,2-dithiaplumbinane typically involves the reaction of lead salts with thiol compounds. One common method involves the reaction of lead acetate with diphenyl disulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure the purity of the product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields .
Chemical Reactions Analysis
2,2-Diphenyl-1,3,2-dithiaplumbinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction reactions can convert the dithiaplumbinane ring into simpler lead-sulfur compounds.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Diphenyl-1,3,2-dithiaplumbinane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organolead compounds and as a reagent in various organic transformations.
Materials Science:
Biology and Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of lead-based pharmaceuticals or as a tool in biochemical studies.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-1,3,2-dithiaplumbinane involves its interaction with molecular targets through its lead and sulfur atoms. These interactions can lead to the formation of stable complexes with various biomolecules, potentially affecting biological pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interact with proteins and enzymes, altering their function .
Comparison with Similar Compounds
2,2-Diphenyl-1,3,2-dithiaplumbinane can be compared with other similar compounds, such as:
2,2-Diphenyl-1,3,2-dithiastannane: This compound contains tin (Sn) instead of lead and has similar chemical properties but different reactivity due to the difference in metal atoms.
2,2-Diphenyl-1,3,2-dithiasilane: This compound contains silicon (Si) and exhibits different electronic properties compared to this compound.
2,2-Diphenyl-1,3,2-dithiaarsane: This compound contains arsenic (As) and has distinct biological activity compared to the lead-containing dithiaplumbinane.
The uniqueness of this compound lies in its lead content, which imparts specific chemical and physical properties that are not observed in its analogs with other metals .
Properties
CAS No. |
62560-42-3 |
|---|---|
Molecular Formula |
C15H16PbS2 |
Molecular Weight |
467 g/mol |
IUPAC Name |
2,2-diphenyl-1,3,2-dithiaplumbinane |
InChI |
InChI=1S/2C6H5.C3H8S2.Pb/c2*1-2-4-6-5-3-1;4-2-1-3-5;/h2*1-5H;4-5H,1-3H2;/q;;;+2/p-2 |
InChI Key |
DMQLQRIXSHTHEA-UHFFFAOYSA-L |
Canonical SMILES |
C1CS[Pb](SC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


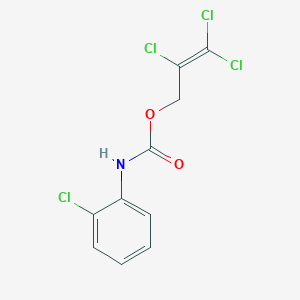
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octadecanoate](/img/structure/B14521466.png)
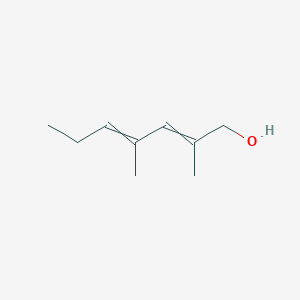
![copper(1+);1-[4-(dimethylamino)phenyl]but-3-yn-1-one](/img/structure/B14521473.png)
![N,N'-Bis[(4-methyl-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14521481.png)
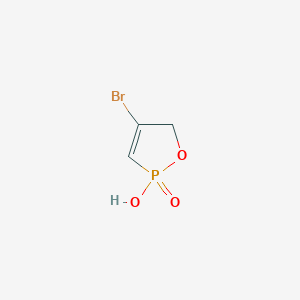

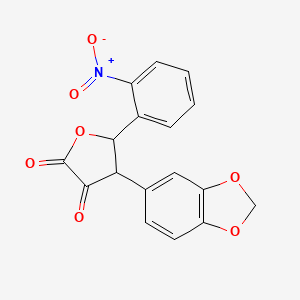



![(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetonitrile](/img/structure/B14521518.png)
![4,4'-[(6-Butoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14521519.png)
![Dipropan-2-yl [chloro(phenyl)methyl]phosphonate](/img/structure/B14521523.png)
